molecular formula C14H19ClO9 B081375 [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate CAS No. 14227-52-2

[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate

Cat. No.: B081375
CAS No.: 14227-52-2
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-PEBLQZBPSA-N
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Description

[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C14H19ClO9. This compound is characterized by its multiple acetoxy groups and a chloro substituent on an oxane ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate typically involves the acetylation of a chlorinated oxane derivative. The process generally includes the following steps:

    Starting Material: The synthesis begins with a chlorinated oxane derivative.

    Acetylation: The chlorinated oxane is treated with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

    Automated Purification: Industrial purification methods such as automated chromatography systems are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids/bases are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Alcohol and acetic acid.

    Substitution: Substituted oxane derivatives.

    Oxidation: Ketones or aldehydes.

Scientific Research Applications

[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for complex molecules.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their function and signaling pathways.

    Alter Cellular Processes: The compound can affect various cellular processes such as metabolism, cell division, and apoptosis.

Comparison with Similar Compounds

[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate can be compared with other similar compounds such as:

    [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-bromooxan-2-yl]methyl acetate: Similar structure but with a bromo substituent instead of chloro.

    [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-fluorooxan-2-yl]methyl acetate: Contains a fluoro substituent.

    [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-iodooxan-2-yl]methyl acetate: Features an iodo substituent.

Uniqueness

The chloro substituent in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromo, fluoro, and iodo analogs.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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